molecular formula C9H11BrN2O B1403007 4-(2-Bromopyridin-3-yl)morpholine CAS No. 54231-45-7

4-(2-Bromopyridin-3-yl)morpholine

Cat. No. B1403007
CAS RN: 54231-45-7
M. Wt: 243.1 g/mol
InChI Key: LFDBTPWPZCKGLW-UHFFFAOYSA-N
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Description

“4-(2-Bromopyridin-3-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O . It is a white to yellow solid and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “4-(2-Bromopyridin-3-yl)morpholine” is 243.1 . The InChI code for this compound is 1S/C9H11BrN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .


Physical And Chemical Properties Analysis

“4-(2-Bromopyridin-3-yl)morpholine” is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: Morpholine derivatives, such as 4-(pyrimidin-4-yl)morpholines, are key pharmacophores in PI3K and PIKK inhibitors. They show selectivity over the broader kinome due to the morpholine oxygen forming a crucial hydrogen bonding interaction (Hobbs et al., 2019).
  • Cancer Research: Compounds like 4-(1,3-thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, showing potential in cancer treatment and tumor growth inhibition (Alexander et al., 2008).

2. Organic Synthesis and Intermediates

  • Synthesis of Antimicrobials: 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is used in synthesizing potent antimicrobials, including arecoline derivatives (Kumar et al., 2007).
  • Synthesis of Biologically Active Compounds: Morpholin-4-yl derivatives are important intermediates for synthesizing a variety of biologically active compounds, potentially useful in anticancer studies (Wang et al., 2016).

3. Biochemical Research

  • Phototherapy in Cancer Treatment: Morpholine derivatives like 4-(4-(7-(4-Bromophenyl)-1,9-bis(3,4-dimethoxyphenyl)-5,5-difluoro-5H-5l4,6l4-dipyrrolo[1,2-c:2′,1′-f][1,3,5,2]triazaborinin-3-yl)phenyl)morpholine are being explored for their potential in photothermal therapy (PTT) and photodynamic therapy (PDT) in cancer treatment (Tang et al., 2019).

4. Chemical Synthesis

  • Synthesis of Non-Purine Xanthine Oxidase Inhibitors: Morpholine derivatives have been studied for their inhibitory activity against xanthine oxidase, showing potential as anti-inflammatory agents (Šmelcerović et al., 2013).
  • Preparation of Complexes: Morpholine derivatives are used in preparing complexes like Ga2X4, indicating their potential in inorganic chemistry and material science (Beamish et al., 1985).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H317 and H319 , which indicate that it may cause an allergic skin reaction and serious eye irritation, respectively. The precautionary statements include P280, P305, P338, and P351 , which suggest wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Future Directions

As “4-(2-Bromopyridin-3-yl)morpholine” is used for research and development purposes , it’s likely that future directions would involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

4-(2-bromopyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDBTPWPZCKGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744819
Record name 4-(2-Bromopyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromopyridin-3-yl)morpholine

CAS RN

54231-45-7
Record name Morpholine, 4-(2-bromo-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromopyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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